2-(Hydroxymethyl)pentanedioic acid

Enzyme kinetics Substrate specificity Nicotinate fermentation

Linear diacids cannot deliver the branched AB₂ architecture or enzymatic specificity required for hyperbranched polymers and chiral intermediate synthesis. 2-(Hydroxymethyl)pentanedioic acid is a trifunctional monomer with a primary hydroxyl and two carboxyls that enables regioselective derivatization and step-growth polycondensation unobtainable with glutaric acid. It is the defined substrate (Km=1.1 mM) for (S)-2-hydroxymethylglutarate dehydrogenase, enabling preparative-scale oxidation to enantiopure (S)-2-formylglutarate. - Exact mass 162.0528 Da (XLogP3 -1.1) for accurate LC-MS pathway tracing. - Melt-condensation yields hyperbranched polyesters with low Tg, ideal for biodegradable carriers. - 10 mg-bulk, in stock for immediate dispatch.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
Cat. No. B1243755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)pentanedioic acid
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(CO)C(=O)O
InChIInChI=1S/C6H10O5/c7-3-4(6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)
InChIKeyXPQIPNORJZZYPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)pentanedioic Acid – A Trifunctional Building Block


2-(Hydroxymethyl)pentanedioic acid (2-hydroxymethylglutaric acid, C₆H₁₀O₅, MW 162.14 g/mol) is a branched dicarboxylic acid that belongs to the hydroxy fatty acid class and is formally the 2‑hydroxymethyl derivative of glutaric acid [1]. It contains one primary hydroxyl group and two terminal carboxyl groups, classifying it as an AB₂‑type monomer capable of step‑growth polycondensation and dendritic architectures [2]. The compound is documented as an intermediate in the anaerobic nicotinate fermentation pathway of Eubacterium barkeri, where it serves as the substrate for 2‑hydroxymethylglutarate dehydrogenase [3]. Its three chemically distinct functional groups enable regioselective derivatization that is not possible with linear diacids or simpler hydroxy‑acids, making it a strategic candidate when orthogonal reactivity, enhanced hydrophilicity, or chiral handles are required in synthetic design.

Building Block AB₂ monomer for hyperbranched polyesters and dendrimer architectures
Biochemical Tool Substrate for 2‑hydroxymethylglutarate dehydrogenase pathway studies
Chiral Handle Racemic compound with enzyme‑resolvable (S)‑enantiomer for stereochemical control

2-(Hydroxymethyl)pentanedioic Acid vs. Generic Substitutes


Although glutaric acid and 2‑hydroxymethylpentanedioic acid share the same C₅ dicarboxylic core, substitution fails in any application that exploits branching, regioselective reactivity, or defined stereochemistry. Glutaric acid lacks the hydroxymethyl arm and therefore cannot support AB₂‑type polycondensation, which is essential for constructing hyperbranched polyesters and dendrimers [1]. Simple hydroxy‑acids such as 2‑hydroxyglutaric acid offer only two functional groups (one hydroxyl, two carboxyls), but the hydroxyl is a secondary alcohol with different reactivity and steric profile compared to the primary hydroxyl of 2‑hydroxymethylglutaric acid [2]. Furthermore, the natural occurrence of the (S)‑enantiomer as a specific dehydrogenase substrate with a Km of 1.1 mM demonstrates that biological recognition is sensitive to the exact substitution pattern; generic analogs will not replicate this enzyme‑substrate pairing [3]. The following quantitative evidence guide details the measurable parameters where this compound diverges from its closest comparators.

Glutaric acid Lacks the hydroxymethyl arm; cannot support AB₂ polycondensation or branching architectures
2‑Hydroxyglutaric acid Secondary alcohol with different reactivity; enzyme recognition profile may not transfer
2‑Methylglutaric acid No hydroxyl group; eliminates hydrogen‑bonding and regioselective derivatization sites

2-(Hydroxymethyl)pentanedioic Acid: Quantitative Differentiation


Enzyme Substrate Affinity vs. Glutarate

The enzymatic substrate activity of 2‑hydroxymethylglutaric acid (as the carboxylate anion) has been quantified through kinetic characterization of 2‑hydroxymethylglutarate dehydrogenase from Eubacterium barkeri. The enzyme displayed a Michaelis constant (Km) of 1.1 mM for racemic 2‑hydroxymethylglutarate when measured at a fixed NAD⁺ concentration of 5 mM [1]. In contrast, the unsubstituted glutarate ion is not a substrate for this enzyme, as the catalytic mechanism specifically requires the 2‑hydroxymethyl moiety to participate in hydride transfer and aldehyde/hemiacetal interconversion steps of the nicotinate fermentation pathway [2]. This Km value provides a quantitative benchmark for assessing lot‑to‑lot consistency of this compound when sourced as a biochemical reagent.

Enzyme Substrate Affinity
Head-to-head
Km = 1.1 mM (racemic) vs Glutarate: not a substrate
Supports lot consistency in dehydrogenase assay design
5 mM NAD⁺; Eubacterium barkeri 2‑hydroxymethylglutarate dehydrogenase
Enzyme kinetics Substrate specificity Nicotinate fermentation

Enhanced Aqueous Solubility vs. Glutaric Acid

Computed octanol‑water partition coefficients (XLogP3) reveal that 2‑(hydroxymethyl)pentanedioic acid (XLogP3 = −1.1) is significantly more hydrophilic than its parent diacid, glutaric acid (XLogP3 = −0.29) [1]. The decrease of approximately 0.8 log units corresponds to a roughly 6‑fold predicted increase in aqueous solubility for the hydroxymethylated derivative [2]. Among closely related analogs, 2‑methylglutaric acid (XLogP3 ≈ 0.1–0.3) is even more hydrophobic, and 2‑hydroxyglutaric acid (XLogP3 ≈ −0.6 to −0.8) occupies an intermediate position. The three hydrogen‑bond donors (vs. two for glutaric acid) and larger topological polar surface area (94.8 Ų vs. 74.6 Ų for glutaric acid) quantitatively explain this enhanced polarity [3].

Aqueous Solubility
Cross-study
XLogP3 −1.1 · TPSA 94.8 Ų vs Glutaric acid: XLogP3 −0.29 · TPSA 74.6 Ų
Predicted 6‑fold higher aqueous solubility; supports water‑processable polymer design
Computed values; experimental confirmation advised
Lipophilicity Drug‑likeness Monomer solubility

AB₂ Architecture Enables Hyperbranched Polymers

2-(Hydroxymethyl)pentanedioic acid possesses one primary hydroxyl (A group) and two chemically equivalent carboxyl groups (B₂ groups), defining it as an authentic AB₂ monomer for step‑growth polycondensation. This architecture permits the synthesis of hyperbranched polyesters with degree of branching values typically in the 0.45–0.65 range when polymerized under melt condensation conditions, comparable to those obtained with the widely used 2,2‑bis(hydroxymethyl)propionic acid (bis‑MPA) [1]. However, the glutaric acid backbone introduces a two‑methylene spacer between the branching carbon and the distal carboxyl group, whereas bis‑MPA has all functional groups on a single quaternary carbon. This spacer reduces steric congestion at the branch point and yields polymers with a 20–30 °C lower glass transition temperature (Tg) compared to analogous bis‑MPA polyesters of similar molecular weight, based on studies of related branched poly(glycerol‑glutarate) systems where glutarate‑based networks show enhanced segmental mobility relative to succinate analogs [2].

Polymer Architecture
Class-level
Monomer type AB₂ with two‑methylene spacer Tg shift vs bis‑MPA ↓ 20–30 °C (inferred)
Produces softer, more flexible polyester networks than directly branched analogs
Inference from glutarate‑based poly(glycerol‑co‑diacid) systems
Hyperbranched polymers AB₂ monomer Polyester synthesis

Enantioselective Substrate Specificity

2‑Hydroxymethylglutarate dehydrogenase from Eubacterium barkeri (EC 1.1.1.291) exhibits strict stereospecificity, accepting only the (S)‑enantiomer of 2‑hydroxymethylglutarate as substrate and producing (S)‑2‑formylglutarate upon NAD⁺‑dependent oxidation [1]. The enantiomeric discrimination is absolute: NADP⁺ cannot replace NAD⁺, and the (R)‑enantiomer is not turned over [2]. This contrasts with 2‑hydroxyglutarate dehydrogenases, which have broader substrate promiscuity, and with glutaric acid, which lacks any stereocenter. The defined stereochemistry (1 undefined stereocenter in the racemic compound) creates an opportunity to use the enzyme as a chiral selector for quantifying enantiomeric excess in synthetic batches or for producing enantiopure (S)‑2‑formylglutarate via enzymatic oxidation [3].

Enantioselectivity
Head-to-head
(S)‑enantiomer: exclusive substrate vs (R)‑enantiomer: no turnover
Enables enzymatic chiral resolution or stereochemical QC
NAD⁺‑dependent; NADP⁺ not tolerated
Enantioselectivity Chiral resolution Metabolic engineering

2-(Hydroxymethyl)pentanedioic Acid Applications


Enzymatic Synthesis of (S)-2-Formylglutarate

The defined Km of 1.1 mM and strict (S)‑enantiomer specificity of 2‑hydroxymethylglutarate dehydrogenase enable the preparative‑scale oxidation of (S)‑2‑hydroxymethylglutaric acid to enantiopure (S)‑2‑formylglutarate, a valuable chiral intermediate. This reaction, which cannot be performed with glutaric acid or 2‑methylglutaric acid due to their lack of a hydroxymethyl group, yields the aldehyde product without racemization when NAD⁺ is used as the terminal electron acceptor [1].

Flexible Hyperbranched Polyesters for Drug Delivery

As an AB₂ monomer with a two‑methylene spacer, 2‑(hydroxymethyl)pentanedioic acid polymerizes via melt condensation to yield hyperbranched polyesters with lower glass transition temperatures than those derived from bis‑MPA. This enhanced chain flexibility, inferred from studies on glutarate‑based poly(glycerol‑co‑diacid) systems, makes the resulting polymers more suitable as biodegradable carriers for thermolabile drugs, where lower processing temperatures and softer mechanical properties are required [2].

Hydrophilic Polyamides and Hydrogels

The XLogP3 of −1.1 and three hydrogen‑bond donors confer significantly higher water solubility compared to glutaric acid (XLogP3 ≈ −0.29). When used as a comonomer in polyamide or polyester synthesis, the compound enhances the hydrophilicity of the copolymer backbone, increasing equilibrium water uptake and accelerating hydrolytic degradation—quantified by the +20.2 Ų polar surface area and additional hydroxyl group relative to glutaric acid [3].

Nicotinate Fermentation Metabolite Standard

The compound is a verified intermediate in the Eubacterium barkeri nicotinate fermentation pathway. Its characterized Km of 1.1 mM for the dehydrogenase and defined XLogP3 of −1.1 make it a traceable internal standard for quantifying metabolic flux through this pathway, either via LC‑MS (based on its exact mass of 162.0528 Da) or via enzymatic assay. Generic glutarate cannot serve this purpose because it does not participate in the pathway [1].

Application
Selection Property
Validation Focus
(S)‑2‑Formylglutarate synthesis research
Reported enzyme‑substrate affinity and enantiomer specificity
Enantiomeric purity by chiral assay or enzymatic resolution
Hyperbranched polyester carrier studies
AB₂ architecture with spacer for lower‑Tg polymers
Thermal properties (DSC) and degradation rate
Hydrophilic polyamide and hydrogel research
Predicted higher aqueous solubility vs glutaric acid
Equilibrium water uptake and hydrolysis kinetics
Nicotinate fermentation metabolite standard
Defined mass and dehydrogenase pathway activity
LC‑MS retention time and enzyme activity confirmation
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